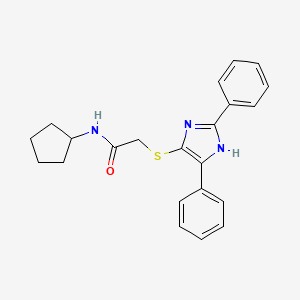

![molecular formula C19H14FN5O2S B2452400 benzyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate CAS No. 863460-60-0](/img/structure/B2452400.png)

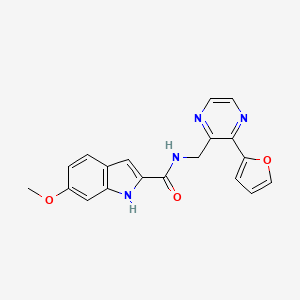

benzyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of the triazolopyrimidine class . Triazolopyrimidines are a class of compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . They are part of a larger class of compounds known as azapurines .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, with a benzyl group and a 4-fluorophenyl group attached to it via a thioacetate linker .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the triazolopyrimidine core and the attached groups .科学的研究の応用

Crystal Structure Analysis

The crystal structure of related compounds, such as 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, has been determined using single-crystal X-ray diffraction. This analysis reveals the coplanarity of the fused rings in the compound, which is essential for understanding the molecular properties and potential applications (Hu et al., 2011).

Antitumor Activity

Compounds with structures similar to benzyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate have shown potential antitumor activity. For instance, benzo[6″,7″]cyclohepta[1″,2″:4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones have exhibited potent activity against liver and breast cancer cell lines (Edrees & Farghaly, 2017).

Synthesis Methods

Efficient synthesis methods for related compounds, like 3-benzyl-5-cyclohexylamino-6-phenyl-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one, have been developed. These methods, such as the tandem aza-Wittig reaction, are crucial for producing these compounds in a laboratory setting (Zhao Jun, 2005).

Anticancer Agents

Derivatives of the compound have been explored as anticancer agents. For example, 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives have been synthesized and tested for their anticancer activity, with some showing significant results (Selvam et al., 2012).

Antimicrobial Activities

Similar compounds have also been synthesized for potential antimicrobial activities. For instance, derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one have demonstrated excellent activity against various microorganisms, highlighting their potential in antimicrobial applications (Farghaly & Hassaneen, 2013).

作用機序

Target of Action

Similar compounds with the [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been used as templates for designing new lsd1 inhibitors .

Mode of Action

Docking studies of similar compounds indicate that the interaction between the nitrogen atom in the pyridine ring and met332 could be responsible for the improved activity .

Biochemical Pathways

Compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have shown good antitumor activities .

Action Environment

The ability of hydrogen bond accepting and donating characteristics makes similar compounds a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

特性

IUPAC Name |

benzyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O2S/c20-14-6-8-15(9-7-14)25-18-17(23-24-25)19(22-12-21-18)28-11-16(26)27-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZVYBYYCBFXKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

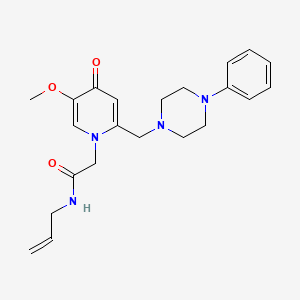

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2452321.png)

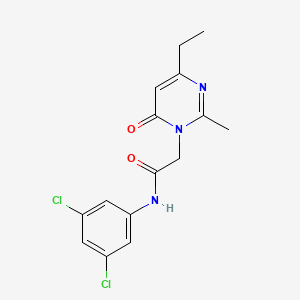

![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzoyl]piperazine](/img/structure/B2452326.png)

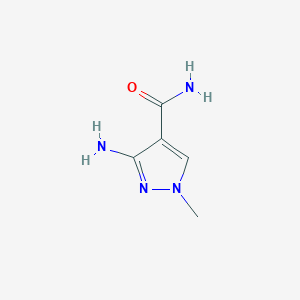

![N-[(2-chlorophenyl)methyl]-2-nitroaniline](/img/structure/B2452328.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2452330.png)

![3-(4-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2452334.png)

![N-isobutyl-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2452335.png)